molecular formula C15H17NOS B6896498 N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine

N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine

Cat. No.: B6896498
M. Wt: 259.4 g/mol
InChI Key: DEMVWLOJCWZKQT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine is an organic compound that features a furan ring, a thiochromene core, and an amine group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-11-10-18-14-7-3-2-6-13(14)15(11)16-9-12-5-4-8-17-12/h2-8,11,15-16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVWLOJCWZKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2C1NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiochromene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-ylmethyl group is then introduced via nucleophilic substitution reactions using furan-2-ylmethyl halides and the amine group is incorporated through reductive amination or direct amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiochromene core can be reduced to form dihydrothiochromene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various amides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiochromene derivatives, and various amides depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The furan ring and thiochromene core are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)quinazolin-4-amine: This compound also features a furan ring and an amine group but has a quinazoline core instead of a thiochromene core[][2].

    N-(furan-2-ylmethyl)ethanamine: This simpler compound has a furan ring and an ethylamine group, lacking the complexity of the thiochromene core[][3].

Uniqueness

N-(furan-2-ylmethyl)-3-methyl-3,4-dihydro-2H-thiochromen-4-amine is unique due to its combination of a furan ring, a thiochromene core, and an amine group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

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